3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction with a halogenated pyridine derivative.
Formation of the Carbamothioyl Group: This step involves the reaction of the benzoxazole-pyridine intermediate with a thiocarbamoyl chloride.
Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the intermediate with furan-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the benzoxazole and furan moieties.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring but with different substituents.
Furan-2-carboxamide Derivatives: Compounds with the furan-2-carboxamide structure but different substituents.
Uniqueness
3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
347319-27-1 |
---|---|
Molecular Formula |
C18H12N4O3S |
Molecular Weight |
364.4g/mol |
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N4O3S/c23-16(15-4-2-8-24-15)22-18(26)20-12-5-6-14-13(9-12)21-17(25-14)11-3-1-7-19-10-11/h1-10H,(H2,20,22,23,26) |
InChI Key |
AYMQYEWNEGMNCR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.